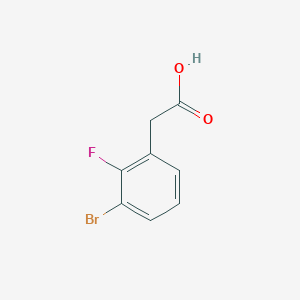

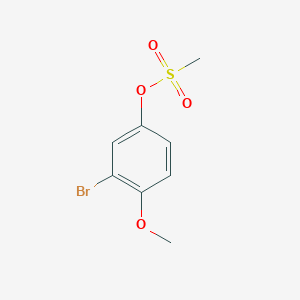

3-Bromo-2-fluorophenylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2-fluorophenylacetic acid is a compound that is structurally related to various brominated and fluorinated aromatic compounds which have been synthesized and studied for their potential biological activities and applications in organic synthesis. The presence of bromine and fluorine atoms on the aromatic ring can significantly alter the electronic properties of the molecule, potentially leading to interesting pharmacological properties or reactivity patterns in chemical reactions .

Synthesis Analysis

The synthesis of halogenated aromatic compounds, such as 3-Bromo-2-fluorophenylacetic acid, often involves regioselective halogenation, protective group strategies, and various coupling reactions. For instance, the synthesis of related compounds has been achieved through methods such as bromination of phenylacetic acid derivatives , and a protective group strategy followed by oxidation and debromination steps . These methods highlight the importance of controlling the regiochemistry and the functional group transformations to obtain the desired halogenated aromatic acids.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is characterized by the influence of the halogen atoms on the geometry and electronic distribution of the aromatic ring. For example, in a closely related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted. The presence of the bromine atom is electron-withdrawing, which can affect the reactivity of the molecule . These structural features are crucial for understanding the reactivity and potential interactions of 3-Bromo-2-fluorophenylacetic acid with biological targets or in chemical reactions.

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds like 3-Bromo-2-fluorophenylacetic acid can be diverse, depending on the nature of the halogen substituents and the other functional groups present. Bromine and fluorine atoms can participate in various chemical reactions, such as Suzuki cross-coupling, halodeboronation, and others . These reactions are fundamental in the synthesis of more complex molecules and in the modification of the compound to enhance its biological activity or to tailor its physical and chemical properties for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-2-fluorophenylacetic acid are influenced by the presence of the halogen atoms. Halogens can affect the acidity, boiling point, solubility, and stability of the molecule. For instance, the pKa value of a related boronic acid derivative was found to be relatively low, which is significant for its reactivity and potential use in sensor applications . The electron-withdrawing effect of the bromine atom and the electron-donating properties of other substituents, such as a methoxy group, can also impact the overall properties of the molecule .

Propriétés

IUPAC Name |

2-(3-bromo-2-fluorophenyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWQVTBBRAZDMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)F)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-fluorophenylacetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

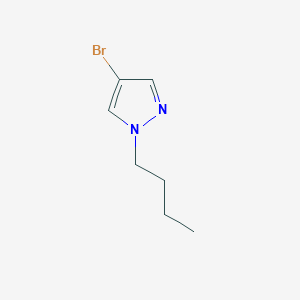

![6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1294182.png)

![8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1294189.png)